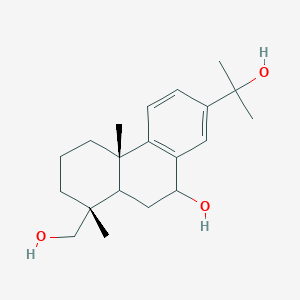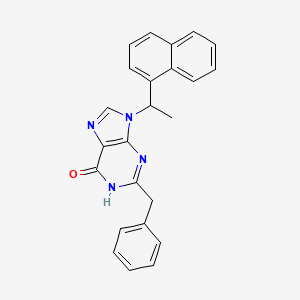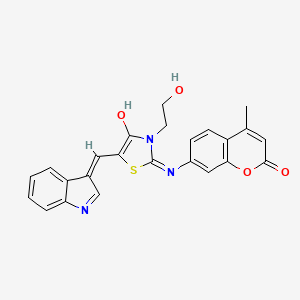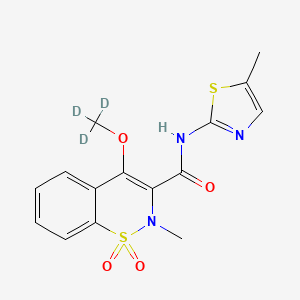![molecular formula C34H25N9Na2O7S2 B12426761 disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate, also known as C.I. Direct Black 38, is a synthetic azo dye. It is widely used in the textile industry for dyeing cotton, silk, and wool. This compound is known for its deep black color and excellent dyeing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate involves multiple steps:
Diazotization: 2,4-diaminophenyl is diazotized using sodium nitrite and hydrochloric acid.
Coupling: The diazonium salt formed is then coupled with 4-aminobenzenesulfonic acid to form an intermediate azo compound.
Further Diazotization and Coupling: This intermediate undergoes further diazotization and coupling with 4-aminophenyl and 5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Mixing and Heating: The reactants are mixed in large reactors and heated to the required temperature.
Filtration and Purification: The product is filtered to remove impurities and then purified using techniques such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amines formed from the reduction of azo groups.
Substitution Products: Compounds with substituted amino or hydroxyl groups.
Applications De Recherche Scientifique
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical reactions. The molecular targets and pathways involved include:
Interaction with Fabrics: The azo groups form strong bonds with fabric fibers, resulting in deep and durable colors.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to staining or other effects.
Comparaison Avec Des Composés Similaires
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific structure and properties. Similar compounds include:
C.I. Direct Black 19: Another azo dye with similar applications but different chemical structure.
C.I. Acid Black 234: Used for similar purposes but has different solubility and dyeing properties.
Propriétés
Formule moléculaire |
C34H25N9Na2O7S2 |
|---|---|
Poids moléculaire |
781.7 g/mol |
Nom IUPAC |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
Clé InChI |
XRPLBRIHZGVJIC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



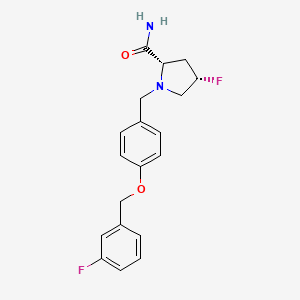
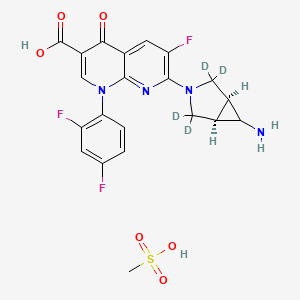
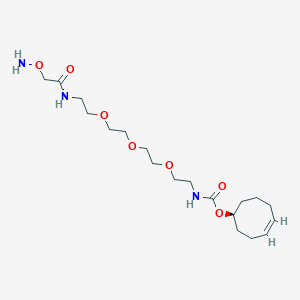
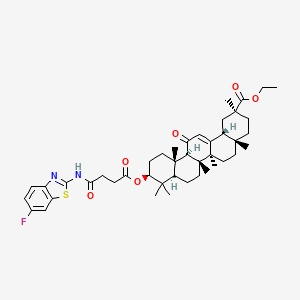
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
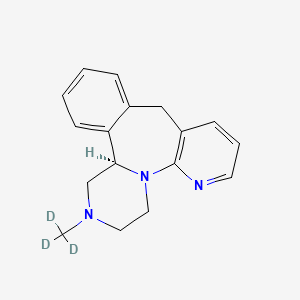
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
